molecular formula C17H19NO4 B12948557 1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate

1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate

Cat. No.: B12948557
M. Wt: 301.34 g/mol
InChI Key: KHNRSZMLZIIKAV-UHFFFAOYSA-N
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Description

1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate is a complex organic compound that features a pyrrolidine ring, a chromene moiety, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce waste, and increase the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more highly oxidized derivative, while reduction may yield a more saturated compound .

Scientific Research Applications

1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate is unique due to its combination of a chromene moiety with a pyrrolidine ring and a carboxylate group. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

(1-oxo-1-pyrrolidin-1-ylpropan-2-yl) 2H-chromene-3-carboxylate

InChI

InChI=1S/C17H19NO4/c1-12(16(19)18-8-4-5-9-18)22-17(20)14-10-13-6-2-3-7-15(13)21-11-14/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3

InChI Key

KHNRSZMLZIIKAV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1)OC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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